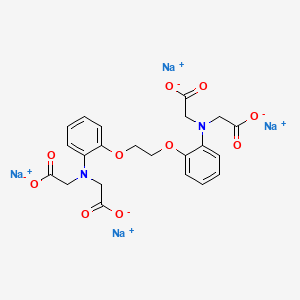

Sodium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate

Übersicht

Beschreibung

BAPTA Tetrasodium is a selective fluorescent chelator for calcium.

Wissenschaftliche Forschungsanwendungen

Calcium Signaling Studies

BAPTA, Tetrasodium Salt is widely used in calcium signaling studies. It is a sensitive compound for investigating signal transduction and apoptotic cascades, particularly in neuroscience research. It allows for the spectrophotometric monitoring of extracellular Ca2+ levels with minimal sensitivity to pH changes .

2. Measurement and Control of Ca2+ Levels This compound is utilized for measuring and controlling calcium levels in various cell types, including eggs, chromaffin cells, muscle cells, retinal cells, and pancreatic cells .

Use with Formazan Dyes

In conjunction with certain formazan dyes, BAPTA can be employed in a colorimetric assay for Mg2+ .

Selectivity for Ca2+ Over Mg2+

BAPTA exhibits a high selectivity for Ca2+ over Mg2+, making it an effective chelator to control the level of extracellular Ca2+. It is more selective than other chelators like EDTA and EGTA .

Wirkmechanismus

Target of Action

BAPTA, Tetrasodium Salt, is a selective calcium (Ca2+) chelator . It exhibits a 105-fold greater affinity for Ca2+ than for magnesium (Mg2+) . The primary target of BAPTA, Tetrasodium Salt is extracellular Ca2+ . By binding to Ca2+, it helps control the level of extracellular Ca2+, which plays a crucial role in various cellular processes .

Mode of Action

BAPTA, Tetrasodium Salt, operates by forming complexes with Ca2+ . Once BAPTA forms a complex with Ca2+, the UV spectrum shifts from 254 nm to 279 nm at pH >6.0 . This property makes it useful for spectrophotometric monitoring of extracellular Ca2+ levels .

Biochemical Pathways

The primary biochemical pathway affected by BAPTA, Tetrasodium Salt, involves the regulation of Ca2+ signaling . By chelating Ca2+, BAPTA, Tetrasodium Salt, can influence various cellular processes that are regulated by Ca2+, including muscle contraction, neurotransmitter release, and cell proliferation .

Pharmacokinetics

The pharmacokinetics of BAPTA, Tetrasodium Salt, are largely determined by its solubility and stability. It is soluble in water up to 10 mg/mL , which facilitates its distribution in aqueous biological environments.

Result of Action

The chelation of Ca2+ by BAPTA, Tetrasodium Salt, can have significant effects at the molecular and cellular levels. By controlling the level of extracellular Ca2+, it can influence various Ca2±dependent cellular processes . For example, it has been used for the measurement and control of Ca2+ levels in eggs, chromaffin cells, muscle cells, retinal cells, and pancreatic cells .

Action Environment

The action of BAPTA, Tetrasodium Salt, can be influenced by environmental factors such as pH and temperature . Its Ca2+ chelating activity is less sensitive to pH changes , making it useful for applications where pH may vary. It is recommended to store at room temperature , indicating that it has good stability under normal environmental conditions.

Eigenschaften

IUPAC Name |

tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10.4Na/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSMLJACYSGFKD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2Na4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370593 | |

| Record name | BAPTA-Na4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate | |

CAS RN |

126824-24-6 | |

| Record name | BAPTA-Na4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)